molecular formula C15H22N4O2S B4724961 N-(1-isopropyl-4-piperidinyl)-N'-(4-nitrophenyl)thiourea

N-(1-isopropyl-4-piperidinyl)-N'-(4-nitrophenyl)thiourea

Cat. No. B4724961
M. Wt: 322.4 g/mol
InChI Key: CTQWFUHAXFCMSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-isopropyl-4-piperidinyl)-N'-(4-nitrophenyl)thiourea, also known as A-967079, is a selective antagonist for the transient receptor potential V1 (TRPV1) channel. TRPV1 channels are expressed in sensory neurons and play a crucial role in pain perception. A-967079 has been studied extensively for its potential use in treating chronic pain conditions.

Mechanism of Action

N-(1-isopropyl-4-piperidinyl)-N'-(4-nitrophenyl)thiourea acts as a selective antagonist for TRPV1 channels, which are involved in the perception of pain. By blocking these channels, this compound can reduce pain perception.
Biochemical and physiological effects:
In addition to its pain-relieving effects, this compound has been shown to have other physiological effects. It has been shown to reduce inflammation and inhibit the release of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-(1-isopropyl-4-piperidinyl)-N'-(4-nitrophenyl)thiourea has several advantages for use in lab experiments. It is a selective antagonist for TRPV1 channels, which allows for specific targeting of these channels. It is also relatively stable and easy to synthesize. However, this compound has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on N-(1-isopropyl-4-piperidinyl)-N'-(4-nitrophenyl)thiourea. One area of interest is the development of more potent and selective TRPV1 antagonists. Another area of interest is the potential use of this compound in combination with other pain-relieving drugs to enhance their effectiveness. Additionally, further research is needed to fully understand the physiological effects of this compound and its potential use in treating other conditions beyond chronic pain.

Scientific Research Applications

N-(1-isopropyl-4-piperidinyl)-N'-(4-nitrophenyl)thiourea has been used extensively in scientific research to study the role of TRPV1 channels in pain perception. It has been shown to be effective in reducing pain in animal models of chronic pain conditions, such as neuropathic pain and osteoarthritis.

properties

IUPAC Name

1-(4-nitrophenyl)-3-(1-propan-2-ylpiperidin-4-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2S/c1-11(2)18-9-7-13(8-10-18)17-15(22)16-12-3-5-14(6-4-12)19(20)21/h3-6,11,13H,7-10H2,1-2H3,(H2,16,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTQWFUHAXFCMSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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